molecular formula C16H14O3 B7628739 4-Biphenyl-3-yl-4-oxo-butyric acid

4-Biphenyl-3-yl-4-oxo-butyric acid

Cat. No. B7628739
M. Wt: 254.28 g/mol
InChI Key: YXGREJTVXXJYML-UHFFFAOYSA-N
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Description

4-Biphenyl-3-yl-4-oxo-butyric acid, also known as BPB, is a synthetic compound that belongs to the class of β-ketoacids. It has been widely used in scientific research due to its unique chemical structure and properties.

Mechanism of Action

4-Biphenyl-3-yl-4-oxo-butyric acid inhibits the activity of ACAT by binding to the enzyme's active site. This prevents the enzyme from converting free cholesterol into cholesterol esters, which are important for the formation of lipid droplets in cells. As a result, 4-Biphenyl-3-yl-4-oxo-butyric acid reduces the accumulation of lipid droplets in cells and tissues.
Biochemical and Physiological Effects
4-Biphenyl-3-yl-4-oxo-butyric acid has been shown to have several biochemical and physiological effects. It reduces the levels of cholesterol esters in cells and tissues, which can prevent the formation of atherosclerotic plaques. 4-Biphenyl-3-yl-4-oxo-butyric acid also reduces the levels of triglycerides in the blood, which can prevent the development of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

4-Biphenyl-3-yl-4-oxo-butyric acid has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, 4-Biphenyl-3-yl-4-oxo-butyric acid has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for the use of 4-Biphenyl-3-yl-4-oxo-butyric acid in scientific research. One area of interest is the study of the role of ACAT in the development of neurodegenerative diseases, such as Alzheimer's disease. 4-Biphenyl-3-yl-4-oxo-butyric acid has been shown to reduce the accumulation of β-amyloid, which is a key component of Alzheimer's disease plaques. Another area of interest is the development of new drugs that target ACAT using 4-Biphenyl-3-yl-4-oxo-butyric acid as a lead compound. Finally, 4-Biphenyl-3-yl-4-oxo-butyric acid could be used to study the role of ACAT in the development of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Conclusion
In conclusion, 4-Biphenyl-3-yl-4-oxo-butyric acid is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. It inhibits the activity of ACAT, which is involved in the synthesis of cholesterol esters. 4-Biphenyl-3-yl-4-oxo-butyric acid has several biochemical and physiological effects, including the reduction of cholesterol esters and triglycerides. It has advantages and limitations for lab experiments, and several future directions for its use in scientific research.

Synthesis Methods

4-Biphenyl-3-yl-4-oxo-butyric acid can be synthesized by the reaction of 4-bromobenzophenone with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The yield of this reaction is approximately 60%.

Scientific Research Applications

4-Biphenyl-3-yl-4-oxo-butyric acid has been extensively used in scientific research as a tool to study the function of various biological systems. It has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. 4-Biphenyl-3-yl-4-oxo-butyric acid has also been used to study the role of ACAT in lipid metabolism, atherosclerosis, and other diseases.

properties

IUPAC Name

4-oxo-4-(3-phenylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(9-10-16(18)19)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGREJTVXXJYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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